Z-Gly-Pro

Description

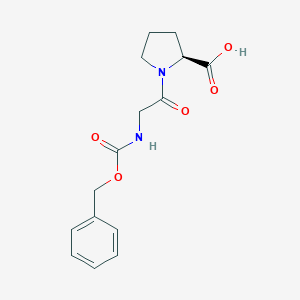

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUKZKYDJMGJDC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292362 | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-54-9 | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies for Z Gly Pro

Methodologies for Z-Gly-Pro Peptide Bond Formation

The formation of the peptide bond in this compound, or the incorporation of this compound units into larger peptides, relies on precise chemical reactions that ensure high yield and stereochemical integrity.

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis is a traditional and effective method for preparing this compound. This compound-OH is a compound whose reaction suitability includes solution-phase peptide synthesis chemicalbook.comscientificlabs.com. This approach typically involves the coupling of N-protected glycine (B1666218) (Z-Gly-OH, where Z is the benzyloxycarbonyl protecting group) with L-proline or its ester derivatives. Common coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed to activate the carboxyl group of the N-protected amino acid, facilitating the formation of the amide bond with the amino group of proline google.com. For instance, a protected decapeptide containing proline units can be synthesized using the dicyclohexylcarbodiimide method with the addition of 1-hydroxybenzotriazole google.com. The synthesis of this compound-Arg(Z)₂-Pro-OMe, a peptide containing the this compound sequence, has been achieved through solution methods following established procedures, involving the coupling of this compound to Arg(Z)₂-Pro-OMe nih.gov.

Solid-Phase Peptide Synthesis Techniques Incorporating this compound Units

Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the construction of peptides, including those containing this compound units. While the direct synthesis of this compound as a standalone dipeptide on a solid support is less common than its solution-phase preparation, the incorporation of this compound as a pre-formed dipeptide or through sequential amino acid addition is well-documented for larger peptide chains. For example, this compound-Arg-pNA is utilized in solid-phase peptide synthesis to facilitate the formation of complex peptides chemimpex.com. Techniques like Fmoc-based solid-phase peptide synthesis (SPPS) are widely used, allowing for the stepwise assembly of peptides with the incorporation of various amino acid residues, including proline google.comrsc.orgunibe.ch. This method often involves attaching the C-terminal amino acid to a resin, followed by repetitive cycles of deprotection and coupling of subsequent amino acids or dipeptide units nih.gov.

Chemoenzymatic Peptide Synthesis Involving this compound Fragments

Chemoenzymatic peptide synthesis combines the precision of chemical synthesis with the high specificity and efficiency of enzymatic reactions. Although specific examples of this compound synthesis via this method are not widely detailed, the broader field of chemoenzymatic peptide synthesis is gaining traction for complex peptide and polypeptide structures acs.orggoogle.comnih.gov. This approach can involve enzymatic coupling of peptide fragments, potentially including this compound, to construct larger sequences google.com. For instance, chemoenzymatic polymerization has been explored for the synthesis of zwitterionic polypeptides, where enzymes like papain facilitate the formation of peptide bonds in sequences such as GlyHisGly units acs.org. This hybrid strategy offers advantages in terms of reduced synthetic steps and improved yields for certain peptide architectures nih.gov.

Stereoselective Synthesis of this compound Derivatives and Analogues

Stereoselectivity is paramount in peptide synthesis, particularly when dealing with amino acids like proline, which can influence peptide conformation. The stereoselective synthesis of this compound derivatives and analogues focuses on controlling the spatial arrangement of atoms to yield specific isomers. Research has explored the regio- and stereoselective synthesis of proline dipeptide mimetics, such as cis-alanylproline (Ala-Pro) type (Z)-alkene dipeptide mimetics acs.org. These synthetic strategies often involve sophisticated organic reactions, including organocuprate-mediated anti-SN2' reactions and intramolecular Suzuki coupling reactions, to construct the desired proline-like cyclic structures acs.org. Furthermore, stereoselective synthesis methods for Gly-Gly-type dipeptide isosteres, utilizing organocuprate-mediated single electron transfer reduction, highlight the advancements in achieving precise stereocontrol in peptide analogue synthesis rsc.orgnih.gov. The chirality of branching diamino acids is also a critical factor in achieving stereoselective bridge formation in bicyclic peptides, demonstrating the importance of chiral control in designing constrained peptide structures unibe.ch.

Functional Group Integration and Modification of this compound

The derivatization of this compound with various functional groups enhances its utility, particularly in biochemical assays.

Synthesis and Application of Fluorescent Labels (e.g., this compound-AMC)

One prominent example of this compound derivatization is the synthesis of this compound-AMC (N-Carbobenzoxyglycyl-L-proline 7-amido-4-methylcoumarin), a widely used fluorogenic substrate. This compound-AMC is synthesized by coupling this compound with 7-amino-4-methylcoumarin (B1665955) (AMC) caymanchem.com. AMC is a coumarin (B35378) derivative that serves as a fluorophore, exhibiting excitation and emission wavelengths suitable for fluorescence detection sigmaaldrich.commedchemexpress.com.

Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Source |

| Empirical Formula | C₁₀H₉NO₂ | sigmaaldrich.com |

| CAS Number | 26093-31-2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 175.18 g/mol | sigmaaldrich.com |

| Excitation (λex) | 365 nm (in ethanol) | sigmaaldrich.com |

| Emission (λem) | 440 nm (in ethanol) | sigmaaldrich.com |

This compound-AMC is a specialized peptide substrate extensively utilized in biochemical research and pharmaceutical applications chemimpex.com. It functions as a fluorogenic substrate that is hydrolyzed by specific enzymes, primarily prolyl endopeptidase (also known as post-proline cleaving enzyme) and fibroblast activation protein alpha (FAPα), to release the highly fluorescent AMC molecule medchemexpress.combiosynth.comaatbio.comglpbio.com. This enzymatic cleavage allows for real-time monitoring of protease activity in various samples medchemexpress.comchemimpex.comaatbio.comglpbio.com.

Applications of this compound-AMC

This compound-AMC is widely applied in:

Protease Activity Assays: It serves as a substrate for various proteases, enabling researchers to measure enzyme activity effectively in biological samples chemimpex.com.

Enzyme Characterization: It aids in determining pH/thermal stability and kinetic parameters (Km, kcat) of enzymes, as well as in screening potential inhibitors .

Drug Development: The compound is valuable in screening potential drug candidates by providing insights into enzyme interactions, which is crucial for designing effective therapeutics chemimpex.com.

Biochemical Research: It is used in studies related to protein synthesis and degradation, helping scientists understand cellular processes and disease mechanisms chemimpex.com.

The release of AMC upon enzymatic cleavage can be quantitatively measured spectrophotometrically, making this compound-AMC an excellent tool for kinetic analysis of enzyme activity glpbio.com.

Enzymatic Interactions and Mechanistic Studies of Z Gly Pro Based Substrates and Inhibitors

Prolyl Oligopeptidases (POP/PEP)

Prolyl Oligopeptidases (POP), also known as prolyl endopeptidases (PREP), are serine proteases belonging to the S9 family of peptidases. These enzymes are characterized by their ability to cleave peptide bonds on the carboxyl side of proline residues within small peptides, typically those not exceeding approximately 30 amino acids in length. nih.govuantwerpen.benih.govfrontiersin.org

Z-Gly-Pro derivatives are widely employed as chromogenic and fluorogenic substrates to quantify POP/PEP activity. Common examples include this compound-7-amino-4-methylcoumarin (this compound-AMC), this compound-4-nitroanilide (this compound-pNA), and this compound-7-amino-4-methylcoumarin (this compound-MCA). nih.govnih.govtandfonline.comoup.comnih.govmedchemexpress.com These substrates enable the measurement of enzyme activity by releasing a detectable fluorophore (e.g., AMC or MCA) or chromophore (e.g., pNA) upon hydrolysis. nih.govmedchemexpress.com For instance, this compound-AMC is hydrolyzed by prolyl endopeptidase to yield highly fluorescent 7-amido-4-methylcoumarin. medchemexpress.com While this compound-pNA is effective for detecting enzyme activity, its limited solubility at higher concentrations can hinder comprehensive kinetic measurements under substrate-saturated conditions. nih.gov

Kinetic studies using this compound derivatives have provided valuable insights into POP/PEP catalytic efficiency. For human PREP, the specificity rate constant (kcat/Km) for this compound-pNA has been reported as 1.7 × 10^4 M^-1·s^-1 at the pH maximum. oup.comoup.com For POP, this compound-AMC has a reported Michaelis constant (Km) of 30 ± 3 µM. A distinct proline-specific peptidase from bovine serum, referred to as Z-Pro-prolinal-insensitive this compound-MCA-hydrolyzing peptidase (ZIP), exhibits a high affinity for this compound-MCA with a Km of 54 µM. nih.gov

The pH dependence of POP activity with uncharged substrates, such as this compound derivatives, often exhibits a double bell-shaped kcat/Km profile, indicating the presence of two pH-dependent enzyme forms—one dominant at pH 6 and another at pH 8. uantwerpen.beoup.comoup.com This complex behavior suggests that the enzyme's catalytic properties are significantly influenced by reaction conditions, including pH and ionic strength. uantwerpen.be For example, the pH dependence of the specificity rate constant (kcat/Km) for Pyrococcus furiosus POP (Pfu POP) with this compound-Nap revealed a pK1 of 4.85 ± 0.04. doi.org

Table 1: Selected Kinetic Parameters for POP/PEP Hydrolysis of this compound Substrates

| Enzyme Source | Substrate | Km (µM) | kcat/Km (M⁻¹·s⁻¹) | pH / Conditions | Reference |

| Bovine Serum ZIP | This compound-MCA | 54 | N/A | N/A | nih.gov |

| Human PREP | This compound-pNA | N/A | 1.7 × 10^4 ± 9 × 10^3 | pH maximum | oup.comoup.com |

| POP | This compound-AMC | 30 ± 3 | N/A | N/A |

POP is a serine protease with a unique structural architecture, featuring a catalytic domain and a seven-bladed β-propeller domain. uantwerpen.befrontiersin.org The active site is located at the interface of these two domains. uantwerpen.be A key feature of POP's catalytic mechanism involves an oxyanion binding site, which plays a crucial role in stabilizing the transition state during hydrolysis. uantwerpen.beresearchgate.netnih.gov This site includes the hydroxyl group of Tyr473 and the main chain NH of Asn555, which form hydrogen bonds with the carbonyl oxygen of the scissile bond. researchgate.net The importance of the Tyr473 hydroxyl group in catalysis has been demonstrated by the destabilization of both the enzyme-substrate complex and the transition state when using thiono substrate analogues or a Tyr473Phe variant. uantwerpen.benih.gov The catalytic histidine (His680) in POP has a pKa of approximately 6.25, as determined by titration with the inhibitor this compound-OH. oup.comresearchgate.net

This compound-OH acts as a product-like inhibitor of POP. researchgate.netnih.gov Its binding mode to prolyl oligopeptidase closely resembles that of the known aldehyde inhibitor Z-Pro-prolinal. researchgate.net The interaction between POP and inhibitors like this compound-OH has been utilized to probe active site properties, such as determining the pKa of the catalytic histidine. oup.comdoi.org While this compound-OH itself is a product-like inhibitor, modifications to this compound-based structures have led to the development of more potent inhibitors. Studies have shown that the addition of specific functional groups (e.g., CHO, CN, or COCH2OH) at the P1 site (the residue N-terminal to the scissile bond) of parent inhibitors can significantly increase inhibitory potency and induce slow-binding kinetics. portlandpress.comresearchgate.net These functional groups can influence the association and dissociation rates, allowing for optimization of the duration of inhibition. portlandpress.comresearchgate.net

Prolyl oligopeptidase exhibits a strong specificity for cleaving peptide bonds on the carboxyl side of proline residues. nih.govuantwerpen.benih.govfrontiersin.org Unlike dipeptidyl peptidases, which cleave N-terminal dipeptides, POP performs proteolysis at internal prolines within a peptide chain. nih.gov The enzyme's binding site is relatively limited, as elongation of the classic dipeptide substrate this compound-2-naphthylamide with additional residues can lead to decreased specificity rate constants. nih.gov POP generally shows a slight preference for alanine (B10760859) over glycine (B1666218) at the P2 position (the amino acid residue N-terminal to proline). uantwerpen.be Lysine at the P2 position can result in higher rate constants, particularly at low ionic strength. uantwerpen.be The enzyme is unable to hydrolyze after residues that are thioxylated at the scissile bond or exceed the size and shape of the pyrrolidine (B122466) ring. uantwerpen.be

Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that cleaves N-terminal dipeptides from polypeptides containing L-proline or L-alanine at the penultimate position (X-Pro-Y or X-Ala-Y sequences). nih.govaatbio.com this compound derivatives are also recognized and cleaved by DPP-IV. For instance, this compound-pNA and this compound-AMC can serve as chromogenic and fluorogenic substrates for DPP-IV activity assays. glpbio.combiosynth.com DPP-IV is known to exist as a dimeric structure. nih.gov When comparing kinetic parameters, the kcat/Km value for human DPP-IV with Gly-Pro-pNA (a similar dipeptide substrate) was reported as 4.2 × 10^5 M^-1·s^-1, which is significantly higher than that observed for human PREP with this compound-pNA, highlighting differences in their catalytic efficiencies and specificities. oup.com

Biological and Biomedical Applications of Z Gly Pro Peptides and Derivatives

Design of Peptidomimetics and Bioactive Analogs

Z-Gly-Pro and its derivatives are instrumental in the design of peptidomimetics, which are synthetic compounds engineered to mimic the biological properties of natural peptides. These compounds are designed to overcome limitations of native peptides, such as low metabolic stability and poor bioavailability, while retaining their specific biological activities. chemicalbook.combindingdb.org

Scaffold Design for Novel Drug Development

This compound functions as a crucial building block and scaffold in the synthesis of more complex peptides and peptidomimetics for drug development. wikipedia.orgfishersci.casigmaaldrich.com Its incorporation allows for the creation of specific sequences that can enhance the efficacy and stability of therapeutic agents. wikipedia.org For instance, the synthetic peptide this compound-Gly-Gly-Pro-Ala-OH (PubChem ID: 5486160) is recognized for its unique sequence, stability, and bioactivity, making it a valuable candidate for research in peptide synthesis and therapeutic applications, particularly in cancer research and regenerative medicine. wikipedia.org Similarly, this compound-βNA is a versatile peptide derivative utilized in enzyme assays and drug development, serving as a lead compound for designing novel therapeutics that target specific proteolytic pathways. wikipedia.org The stability and specificity imparted by the this compound moiety make it a preferred choice for developing drug candidates. wikipedia.org

Exploration in Neuropharmacology (indirectly through POP inhibition)

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), is a serine protease involved in the maturation and degradation of short, proline-containing neuropeptides and hormones. ontosight.aichemimpex.comh-its.org Dysregulation of POP activity is associated with several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia, making it a significant therapeutic target in the central nervous system. ontosight.aichemimpex.comh-its.orgbiomol.comcaymanchem.com

This compound derivatives are widely employed as substrates to study POP activity and identify potential inhibitors. For example, this compound-AMC (PubChem CID: 125702) is a fluorogenic substrate that is hydrolyzed by prolyl endopeptidase, releasing a highly fluorescent 7-amido-4-methylcoumarin (AMC), which allows for the measurement of enzyme activity. chemimpex.combiomol.comguidetopharmacology.orgwikidata.org Another chromogenic substrate, this compound-4-nitroanilide (this compound-pNA, PubChem CID: 16218813), releases p-nitroanilide (pNA) upon enzymatic cleavage, quantifiable by colorimetric detection. ontosight.aicaymanchem.comresearchgate.netnih.govnih.gov The development of POP inhibitors, often as peptidomimetics, has shown promise in preclinical trials for reversing memory loss and exhibiting neuroprotective, antiamnesic, and cognition-enhancing properties. chemimpex.comh-its.orgbiomol.com

Potential in Antidiabetic Research (via enzyme inhibition)

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV activity prolongs the action of these hormones, thereby enhancing insulin (B600854) secretion and improving glycemic control, making it a key target for type 2 diabetes management.

This compound derivatives are frequently used as substrates in DPP-IV assays. This compound-AMC serves as a substrate molecule that mimics the natural substrate of DPP-IV, allowing for the study of its activity and inhibition. Similarly, this compound-4-nitroanilide is utilized to determine DPP-IV enzymatic activity by measuring the absorbance of the released product. Beyond its role as a substrate, this compound-AMC has been reported to exhibit an antidiabetic effect, potentially by inhibiting α-amylase activity, an enzyme involved in carbohydrate digestion. The search for natural DPP-IV inhibitory peptides from food proteins is an active area of research, aiming to provide alternatives to synthetic drugs that may have adverse side effects.

Development of Anti-cancer Targeted Therapies

Fibroblast Activation Protein-α (FAPα) is a tumor-associated antigen highly expressed by reactive stromal fibroblasts in most human epithelial tumors, but not in normal tissues. FAPα possesses post-prolyl peptidase and endopeptidase activities, making it an attractive pan-tumor target for designing tumor-targeted prodrugs.

This compound dipeptides are strategically employed in the design of FAPα-activated prodrugs. For instance, doxorubicin (B1662922) (PubChem CID: 31703) and epirubicin (B1671505) (PubChem CID: 41867) have been conjugated with the this compound dipeptide to create FAPα-targeting prodrugs, such as Z-GP-Doxorubicin (Z-GP-DOX) and Z-GP-Epirubicin (Z-GP-EPI). These prodrugs are designed to be selectively cleaved by FAPα within the tumor microenvironment, releasing the active drug. Studies have shown that Z-GP-DOX and Z-GP-EPI exhibit comparable antitumor effects to their free drug counterparts while significantly reducing toxic side effects, such as cardiotoxicity, in mouse models. This compound-AMC also serves as a fluorogenic substrate for measuring FAPα activity in cancer research, aiding in the evaluation of FAP-targeted imaging agents. guidetopharmacology.org The broader field of peptidomimetics is actively explored for developing targeted cancer therapies by inhibiting metastasis, angiogenesis, and cancerous cell growth. chemicalbook.com

Contributions to Drug Discovery and Development Pipelines

This compound and its derivatives are integral to modern drug discovery and development, particularly through their application in high-throughput screening (HTS) assays.

Utilization in High-Throughput Screening Assays

High-throughput screening (HTS) is a crucial technique in drug discovery, enabling the rapid and efficient evaluation of large chemical libraries for potential drug candidates. This compound derivatives are widely utilized as substrates in enzyme-based HTS assays due to their specific recognition by various peptidases and the quantifiable nature of their cleavage products. wikipedia.org

For example, this compound-βNA is recognized for its stability and specificity, making it suitable for HTS assays to evaluate the efficacy of potential drug candidates. wikipedia.org this compound-AMC is a commonly used fluorogenic substrate in HTS for enzymes like prolyl endopeptidase and FAPα, where the release of fluorescent AMC allows for kinetic measurements of enzyme activity and inhibitor potency. biomol.comguidetopharmacology.orgwikidata.org Similarly, this compound-4-nitroanilide (this compound-pNA) is a chromogenic substrate used to measure the inhibitory activity of compounds against enzymes such as prolyl endopeptidase and DPP-IV in HTS formats. ontosight.aicaymanchem.comresearchgate.netnih.govnih.gov The use of this compound-Arg-pNA as a chromogenic peptide substrate for trypsin assays in HTS further illustrates the versatility of this compound-containing sequences. Furthermore, liquid chromatography-mass spectrometry (LC-MS) based methods have been developed for DPP-IV inhibitor screening, where the formation of Gly-Pro from substrates like Gly-Pro-pNA is measured, offering advantages in terms of substrate selection and reduced interference. These applications highlight this compound's critical role in advancing the efficiency and scope of drug discovery pipelines.

Data Tables

Table 1: Key this compound Derivatives and Their Biomedical Applications

| Compound Name | Role/Application | Target Enzyme/Process | Key Research Finding |

| This compound | Building block, Scaffold | Drug Development | Used to design novel drugs targeting specific biological pathways. wikipedia.orgfishersci.ca |

| This compound-βNA | Lead compound, Substrate | Enzyme Assays, Drug Development | Enhances interactions with biological targets; valuable for protease studies and HTS. wikipedia.org |

| This compound-Gly-Gly-Pro-Ala-OH | Synthetic peptide | Drug Development, Cancer Research | Mimics natural peptides; potential in cancer research and regenerative medicine. wikipedia.org |

| This compound-AMC | Fluorogenic substrate | Prolyl Oligopeptidase (POP), FAPα, DPP-IV | Used to measure enzyme activity and identify inhibitors in neuropharmacology, cancer, and antidiabetic research. chemimpex.combiomol.comguidetopharmacology.orgwikidata.org |

| This compound-pNA (this compound-4-nitroanilide) | Chromogenic substrate | Prolyl Oligopeptidase (POP), DPP-IV | Used to measure enzyme activity and inhibition in neuropharmacology and antidiabetic research. ontosight.aicaymanchem.comresearchgate.netnih.govnih.gov |

| This compound-Doxorubicin (Z-GP-DOX) | Prodrug | Fibroblast Activation Protein-α (FAPα) | Comparable antitumor effect to Doxorubicin with reduced toxic side effects. |

| This compound-Epirubicin (Z-GP-EPI) | Prodrug | Fibroblast Activation Protein-α (FAPα) | Similar antitumor efficacy to Epirubicin with diminished cardiotoxicity. |

| This compound-Arg-pNA | Chromogenic substrate | Trypsin | Used in enzyme assays for HTS. |

Role in Lead Compound Identification and Optimization

This compound serves as a crucial synthetic peptide in the broader fields of drug development and research chemimpex.comchemimpex.comchemimpex.comchemimpex.com. Its utility extends to the identification and optimization of lead compounds by acting as a foundational building block in the synthesis of more complex peptides and therapeutic agents chemimpex.comchemimpex.comchemimpex.com. Researchers leverage this compound in studies focused on protein interactions and enzyme activity, which are fundamental to understanding biological processes at a molecular level and identifying potential drug targets chemimpex.com. The compound contributes to the formulation of peptide-based drugs, particularly those designed for targeting specific diseases, by allowing for the design of novel therapeutics with enhanced efficacy and reduced side effects chemimpex.comchemimpex.com. The stability and bioactivity conferred by its structure make it a valuable component in the early stages of drug design, where the aim is to improve target binding affinity and in vitro potency chemimpex.comscienceopen.com.

Advancements in Peptide-Based Therapeutics Development

The application of this compound extends significantly into the development of peptide-based therapeutics. As a synthetic peptide, it is recognized for its potential in creating novel pharmaceuticals, particularly in the realm of peptide therapeutics and bioactive compounds chemimpex.com. This compound can be engineered into drug delivery systems, offering advantages over traditional small molecules due to its inherent specificity and potentially lower toxicity chemimpex.com.

A notable advancement involves the development of this compound-doxorubicin (FTPD) prodrugs. These prodrugs are designed to target Fibroblast Activation Protein-α (FAPα), an enzyme highly expressed in the tumor stroma of many human epithelial tumors researchgate.netnih.govscholarsportal.infonih.gov. The this compound dipeptide acts as a specific recognition sequence for FAPα, allowing for the selective release of doxorubicin (Dox) upon enzymatic hydrolysis within the tumor microenvironment researchgate.netnih.govscholarsportal.infonih.gov. This strategy has shown promise in preclinical studies, where FTPD demonstrated effective release of Dox upon FAPα hydrolysis and incubation with FAPα-positive tumor homogenates, while remaining stable in mouse plasma and various tissue homogenates researchgate.netnih.govscholarsportal.info. This targeted approach aims to improve antitumor efficacy while reducing systemic toxicity, such as cardiotoxicity associated with free doxorubicin researchgate.netnih.govscholarsportal.info.

Advanced Biomaterials and Drug Delivery Systems

The chemical versatility of this compound and its derivatives makes them integral to the design of advanced biomaterials and sophisticated drug delivery systems.

Enzyme-Responsive Materials Design and Characterization (e.g., this compound-doxorubicin prodrugs)

This compound-doxorubicin prodrugs exemplify the design of enzyme-responsive materials for targeted drug delivery. These prodrugs are specifically engineered to be activated by FAPα, a serine protease with post-prolyl peptidase activity that is overexpressed in cancer-associated fibroblasts researchgate.netnih.govscholarsportal.infonih.govresearchgate.net. The this compound sequence acts as a cleavable linker, ensuring that the cytotoxic drug, doxorubicin, is released primarily at the tumor site where FAPα activity is high researchgate.netnih.govscholarsportal.inforesearchgate.net. This enzymatic activation allows for the selective delivery of the therapeutic agent, minimizing exposure to healthy tissues. Studies have shown that such prodrugs can effectively release doxorubicin in the presence of FAPα or tumor homogenates, exhibiting significantly higher cytotoxicity against FAPα-positive cancer cells in vitro compared to the uncatalyzed prodrug researchgate.netnih.govscholarsportal.info. Furthermore, nanomicelle systems have been developed to encapsulate this compound-doxorubicin prodrugs, addressing solubility challenges and enhancing drug accumulation in tumors while accelerating clearance from plasma researchgate.net.

Bioconjugation Strategies for Targeted Drug Delivery

Bioconjugation strategies utilize this compound and its derivatives to create targeted drug delivery systems. The conjugation of doxorubicin with the FAPα-specific dipeptide this compound is a prime example of this approach researchgate.netnih.govscholarsportal.infonih.gov. This involves covalently attaching the drug to a targeting element (the this compound peptide) via a biodegradable linker, forming a peptide-drug conjugate (PDC) beilstein-journals.org. This strategy aims to selectively deliver the cytotoxic agent to malignant tumor sites, thereby enhancing therapeutic effect and reducing undesirable side effects on normal cells beilstein-journals.orgnih.gov. Bioconjugation techniques, often involving standard peptide chemistry reactions, are employed to link the drug to the peptide, ensuring the functionality of the targeting moiety acs.orgspringernature.com. The surface modification of nanoparticles with peptides like this compound can also facilitate active targeting, leading to increased cellular uptake of drug-containing nanoparticles and improved therapeutic efficacy mdpi.com.

Engineering of Collagen Mimetic Peptides (CMPs)

Collagen mimetic peptides (CMPs) are synthetic peptides designed to mimic the triple-helical structure of natural collagen, a major component of the extracellular matrix nih.gov. These peptides are invaluable tools for studying collagen's structure, molecular properties, and interactions with ligands, as well as for developing novel biomaterials nih.gov. CMPs are typically characterized by repeating (Gly-X-Y) sequences, where Glycine (B1666218) (Gly) is essential for folding and often Proline (Pro) and Hydroxyproline (B1673980) (Hyp) occupy the X and Y positions, respectively nih.govresearchgate.netnih.govnih.govmdpi.com. While this compound itself is a dipeptide, the "Z-" prefix (benzyloxycarbonyl) is a common protecting group used during the synthesis of peptides, including those that form collagen mimetic sequences like Gly-Pro-Hyp nih.govciteab.com.

Role of this compound-Hyp Sequences in Triple Helix Formation and Stability

The sequence Gly-Pro-Hyp is particularly crucial for the formation and stability of the collagen triple helix nih.govresearchgate.netnih.govnih.govmdpi.com. Peptides containing repeating Gly-Pro-Hyp units, often synthesized with protecting groups like the Z-group, readily self-assemble into stable triple-helical structures nih.govresearchgate.net. The presence of hydroxyproline (Hyp) at the Yaa position significantly enhances the thermal stability of these triple helices nih.govnih.gov. The stability of the triple helix increases proportionally with the number of Gly-Pro-Hyp tripeptide units nih.govresearchgate.net. For instance, a peptide with ten Gly-Pro-Hyp repeats ((Gly-Pro-Hyp)₁₀) can achieve a melting temperature (Tₘ) of 68 °C, which is substantially higher than the 27 °C observed for a similar peptide with Gly-Pro-Pro repeats ((Gly-Pro-Pro)₁₀) nih.govresearchgate.net. This highlights the critical role of the Gly-Pro-Hyp sequence in imparting robust structural integrity to collagen mimetic peptides.

Table 1: Thermal Stability of Collagen Mimetic Peptides

| Peptide Sequence | Melting Temperature (Tₘ) | Reference |

| (Gly-Pro-Hyp)₆ | 10 °C | nih.govresearchgate.net |

| (Gly-Pro-Hyp)₁₀ | 68 °C | nih.govresearchgate.net |

| (Gly-Pro-Pro)₁₀ | 27 °C | nih.govresearchgate.net |

Application of CMPs in Tissue Engineering and Regenerative Medicine

Collagen Mimetic Peptides (CMPs) represent a crucial class of biomaterials in tissue engineering and regenerative medicine due to their inherent capacity to emulate the structural and functional attributes of native collagen. chemimpex.comsigmaaldrich.combiosynth.com Collagen, a primary constituent of the extracellular matrix (ECM), is highly valued in tissue engineering for its biocompatibility and its characteristic fibrillar, triple-helical conformation, which provides a biologically relevant environment for cellular interactions and tissue regeneration. medchemexpress.com

Peptides containing this compound sequences are particularly valuable in this domain. For instance, peptides incorporating repeated (Pro-Hyp-Gly) sequences have been extensively explored as synthetic collagen surrogates. These peptides can self-assemble into hydrogels, which are being investigated as modular and synthetic scaffolds for cartilage tissue engineering. nih.gov Such biomimetic designs aim to replicate the native ECM, thereby fostering cell proliferation, adhesion, and integration with host tissues. bldpharm.com

Specific this compound derivatives have demonstrated direct applicability. This compound-Gly-Gly-Pro-Ala-OH, a synthetic peptide, is recognized for its potential in regenerative medicine. Its structural composition enables it to mimic natural peptides, facilitating research into protein interactions and cellular signaling pathways vital for tissue repair. wikipedia.org Similarly, this compound-Leu-Gly-Pro-OH is a synthetic peptide employed in drug development and research, including the formulation of therapeutic agents and the investigation of peptide-based drug delivery systems. uni.lu This compound also functions as a synthetic substrate for human liver collagenase, making it useful in enzymatic assays for determining collagenase activity. cymitquimica.com

Studies indicate that short CMPs, typically comprising 3-6 Gly-Pro-Hydroxyproline (GPO) repeats, can be stabilized through the attachment of extended aromatic π-systems. These modifications enhance triple helix folding via π-π interactions, effectively acting as a "glue" to stabilize the structure and promote fibrillation, a critical characteristic for their utility in tissue regeneration applications. medchemexpress.com

Fundamental Cell Biology and Molecular Interactions

Research involving this compound and its derivatives offers fundamental insights into various cellular processes, including protein interactions, conformational dynamics, and signaling pathways.

Studies on Protein-Protein Interactions and Receptor Binding

This compound derivatives are extensively utilized to investigate complex protein-protein interactions and receptor binding mechanisms. This compound-Leu-Gly-Pro-OH, for example, serves as a valuable tool in biochemical research for studying protein interactions. uni.lu Another derivative, this compound-Phe-Pro-Leu-OH, is employed in research related to protein synthesis, enzyme activity modulation, and various receptor binding assays. chem960.com Its capacity to mimic natural peptides aids in the rational design of novel therapeutic agents that selectively target specific biological pathways. chem960.com

Fluorescently labeled this compound derivatives are particularly advantageous for real-time monitoring of enzymatic activities and molecular interactions. This compound-Arg-AMC functions as an inhibitor of protein interactions and an activator of ligand and receptor functions, serving as a research tool in cell biology and pharmacology studies. sigmaaldrich.com Similarly, this compound-Arg-pNA acetate (B1210297) salt is valued for its utility in studying protein-protein interactions. nih.gov

Beyond synthetic derivatives, naturally occurring peptides containing Gly-Pro sequences also exhibit significant biological interactions. The tripeptide Gly-Pro-Glu (GPE), a cleavage product of insulin-like growth factor-1 (IGF-1), has been shown to activate N-methyl-D-aspartate (NMDA) receptors by interacting with the glutamate-binding site. apeptides.com GPE demonstrates a higher affinity for NMDA receptors compared to a Pro-Glu dipeptide. apeptides.com Another endogenous tripeptide, Pro-Gly-Pro (PGP), derived from the hydrolysis of collagen or elastin, can reversibly bind to NMDA receptors, contributing to local restorative responses in neuroregeneration. chemimpex.com

Research into Protein Folding and Conformational Stability

The distinctive structural characteristics of this compound peptides render them excellent models for investigating the intricate processes of protein folding and conformational stability. Studies on the dipeptide this compound-OH have leveraged advanced techniques, including gas-phase laser spectroscopy and quantum chemistry calculations, to elucidate its precise structures and conformational preferences. These investigations have revealed that the most stable conformer of this compound-OH is primarily stabilized by a C5 hydrogen bond. Furthermore, experimental observations indicate that one conformer adopts an extended β-strand type structure stabilized by C5 hydrogen-bonding, while another folds through an O-H ⋯ π interaction.

Research on peptides containing Gly-Pro sequences suggests their propensity to form extended β-strand or polyproline-II (PP-II) structures, which are characterized by specific C5-C7 hydrogen bonding interactions. The tripeptide this compound-Ala-OH is also commonly employed in protein folding studies, providing crucial insights into how proteins attain their functional three-dimensional conformations.

The conformational dynamics of enzymes can also be effectively probed using this compound derivatives. This compound-pNA serves as a colorimetric substrate for prolyl endopeptidase (PREP). The pH-activity profile of PREP when utilizing this compound-pNA has been correlated with the conformational heterogeneity of the free enzyme. Ligand binding to PREP can induce conformational stabilization of the enzyme, underscoring the utility of such substrates in understanding enzyme kinetics and structural transitions.

Table 1: Conformational Characteristics of this compound-OH and Related Peptides

| Peptide/Derivative | Key Stabilizing Interaction(s) | Observed Conformation(s) | Reference |

| This compound-OH | C5 hydrogen bond | Extended β-strand type, O-H ⋯ π folded | |

| Gly-Pro peptides | C5-C7 hydrogen bonding | Extended β-strand, Polyproline-II (PP-II) structures |

Elucidation of Cellular Signaling Pathways

This compound peptides and their derivatives are invaluable tools for dissecting the complexities of cellular signaling pathways. These compounds can modulate specific molecular interactions, thereby influencing downstream cellular responses. This compound-Leu-Gly-Pro-OH, for instance, is actively utilized in research aimed at understanding cellular signaling pathways. uni.lu Similarly, this compound-Gly-Gly-Pro-Ala-OH contributes to studies that elucidate cellular signaling mechanisms, owing to its ability to mimic natural peptides. wikipedia.org

Fluorescent substrates derived from this compound are particularly useful in this area. This compound-AMC is a fluorogenic substrate that is hydrolyzed by prolyl endopeptidase, leading to the release of highly fluorescent 7-amido-4-methylcoumarin. This characteristic makes it an effective tool for monitoring proteolytic activity in cell biology research, which often serves as an indicator of specific signaling events. Another example is this compound-Arg 7-amido-4-trifluoromethylcoumarin trifluoroacetate (B77799) salt, which functions as a potent cell signaling agent. It participates in specific molecular interactions that enhance the activation of signaling pathways, and its capacity to modulate protein interactions and influence enzymatic activity highlights its significance in delineating cellular mechanisms and dynamics.

The broader context of cellular signaling in regenerative medicine underscores the importance of these peptides. Growth factors, for example, are crucial molecules that stimulate various cellular processes, including cell proliferation, migration, differentiation, and multicellular morphogenesis, all of which are essential for tissue development and healing. Research into specific signaling pathways, such as BMP signaling in nervous system development and SMAD reactivation in nerve regeneration, illustrates the intricate molecular networks that this compound compounds help to explore and understand.

Advanced Analytical and Computational Methodologies in Z Gly Pro Research

Spectroscopic and Chromatographic Techniques for Z-Gly-Pro Analysis

Spectroscopic and chromatographic methods are fundamental for the qualitative and quantitative analysis of this compound, enabling the assessment of its purity, the monitoring of enzymatic reactions, and the identification of its hydrolysis products.

Fluorometric and Spectrophotometric Enzyme Activity Assays

This compound is frequently employed as a substrate in enzyme activity assays, particularly for peptidases that cleave peptide bonds C-terminal to proline residues. These assays often leverage fluorometric or spectrophotometric detection principles by incorporating a chromogenic or fluorogenic leaving group at the C-terminus of the proline residue.

A widely used fluorogenic substrate is this compound-AMC (7-amido-4-methylcoumarin) medchemexpress.comglpbio.comaatbio.com. Upon hydrolysis by enzymes such as prolyl endopeptidase (PEP) or fibroblast activation protein alpha (FAPα), the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released medchemexpress.comglpbio.comaatbio.com. The fluorescence intensity can be measured kinetically at an excitation wavelength of 380 nm and an emission wavelength of 465 nm, providing a sensitive measure of enzyme activity medchemexpress.comglpbio.comaatbio.commedchemexpress.com. This method is crucial for determining kinetic parameters like K_m and k_cat, as well as for screening enzyme inhibitors . For instance, a protocol for this compound-AMC assay involves pre-incubating plasma samples with inhibitors, followed by the addition of this compound-AMC (final concentration 266 µM) and kinetic fluorescence measurement for 30 minutes at 37°C medchemexpress.comglpbio.commedchemexpress.com.

For spectrophotometric assays, this compound-pNA (p-nitroanilide) is a common chromogenic substrate caymanchem.comglpbio.comvwr.com. Prolyl endopeptidases cleave the Pro-pNA bond, releasing p-nitroaniline (pNA), which absorbs strongly at 405 nm or 410 nm caymanchem.comresearchgate.netnih.gov. The increase in absorbance over time is directly proportional to the enzyme's activity . This technique is valuable for enzyme characterization, including pH and thermal stability studies, and inhibitor screening dtu.dk. For example, studies have determined the optimal activity of a prolyl endopeptidase at pH 6.6 and 63°C using this compound-pNA as a substrate dtu.dk. The K_m and k_cat values for human PEP with this compound-pNA have been reported as 1.7 × 10^4 M^−1·s^−1 ± 9 × 10^3 oup.com.

Table 1: Common this compound Derivatives in Enzyme Assays

| Substrate Name | Type of Assay | Enzyme Target (Examples) | Detection Method | Excitation/Detection Wavelength |

| This compound-AMC | Fluorometric | Prolyl endopeptidase, FAPα | Fluorescence | λex=380 nm, λem=465 nm medchemexpress.comglpbio.comaatbio.com |

| This compound-pNA | Spectrophotometric | Prolyl endopeptidase, DPP IV | Absorbance | 405 nm or 410 nm caymanchem.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Applications for Peptide Purity and Hydrolysis Products

High-Performance Liquid Chromatography (HPLC) is indispensable for assessing the purity of synthetic this compound and for monitoring its enzymatic hydrolysis. HPLC allows for the separation of this compound from impurities and its hydrolysis products, such as Gly-Pro and the N-protected glycine (B1666218) fragment (Z-Gly).

HPLC methods typically involve a reversed-phase column due to the peptide's polarity and the presence of the hydrophobic Z-group. UV detection is commonly used, as the benzyloxycarbonyl group and the peptide bond absorb in the UV range. For instance, HPLC can be used to monitor the degradation of this compound-pNA, where the release of p-nitroaniline can be quantified nih.gov. While this compound-pNA is effective for detecting enzyme activity, its low solubility at higher concentrations may necessitate the use of co-solvents like dioxane in the assay mixture, which can influence kinetic measurements nih.gov. Purity analysis of this compound-pNA itself is often confirmed by HPLC, with purities typically reported as ≥98% or ≥99% chemimpex.comsrlchem.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide Analysis and Enzyme Assays

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful combination of separation and identification capabilities, making it highly valuable for the analysis of this compound, its derivatives, and the products of enzymatic reactions. LC-MS can identify and quantify this compound and its metabolites with high sensitivity and specificity, overcoming some limitations of traditional spectroscopic assays, such as interference from compounds with strong absorption or poor aqueous solubility rsc.org.

In enzyme assays, LC-MS is used to directly measure the formation of hydrolysis products. For example, LC-MS-based assays have been developed to study the kinetics of prolyl endopeptidase (PEP) by monitoring the cleavage of various peptide substrates, including those containing this compound sequences nih.gov. The concentrations of peptides can be determined by amino acid analysis, and the reaction rates can be measured by quantifying product formation using LC-MS-TOF (Time-of-Flight) spectrometry nih.gov. LC-MS/MS (tandem mass spectrometry) can further confirm the identity of cleavage products by providing fragmentation patterns, which is critical for analyzing the regiospecificity of enzyme hydrolysis on complex peptides nih.gov. This allows researchers to identify specific cleavage sites within a peptide sequence.

Structural Biology and Conformational Analysis

Understanding the three-dimensional structure and conformational dynamics of this compound, both in isolation and in complex with target proteins, is crucial for elucidating its biological function and mechanism of action.

X-ray Crystallography of this compound-Containing Peptides and Enzyme Complexes

X-ray crystallography provides atomic-resolution insights into the static three-dimensional structures of molecules. Crystal structures involving this compound or its derivatives, particularly in complex with enzymes, have been instrumental in understanding enzyme-substrate interactions and catalytic mechanisms.

A significant example is the crystal structure of prolyl oligopeptidase (POP) complexed with inhibitors or product-like molecules. Studies have shown that this compound-OH (the free acid form of this compound) can bind to the active site of prolyl oligopeptidase variants, such as the S554A mutant researchgate.net. The binding mode of this compound-OH remarkably resembles that of the aldehyde inhibitor Z-Pro-prolinal researchgate.net. In these complexes, a key interaction observed is the hydrogen bond formed between one of the carboxylate oxygen atoms of this compound-OH and residues in the oxyanion binding site, specifically the OH group of Tyr473 and the main chain NH of Asn555 researchgate.net. These structural details reveal how this compound or its derivatives interact with the enzyme's active site, providing a basis for rational drug design targeting prolyl peptidases researchgate.netnih.gov.

Table 2: Key Structural Interactions of this compound-OH in Prolyl Oligopeptidase Complex

| Interacting Residue (Enzyme) | Interaction Type | Significance |

| Tyr473 (OH group) | Hydrogen bond | Part of oxyanion binding site researchgate.net |

| Asn555 (Main chain NH) | Hydrogen bond | Part of oxyanion binding site researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation, dynamics, and intermolecular interactions of peptides like this compound. Unlike X-ray crystallography, which provides a static snapshot, NMR can reveal dynamic aspects of molecular structure.

Future Directions and Emerging Research Avenues

Integration of Z-Gly-Pro in Multi-component Biological Systems and Pathways

Future research is poised to investigate the role of this compound and its derivatives as modulators within complex biological milieus. The ability of cells to process information and mount appropriate responses often relies on the organization of enzymes into multi-protein complexes, which allows for enhanced efficiency and spatial precision in signaling. nih.gov The integration of distinct chemical signals can occur at the level of a single signaling complex, leading to a common outcome. nih.gov Given that derivatives of this compound are recognized as substrates for specific proteases, they can be employed as tools to probe the dynamics of these multi-enzyme assemblies.

For instance, the introduction of this compound-based probes into cellular systems could help in understanding how metabolic pathways are regulated. It is known that rate-determining enzymes in glucose metabolism can form multienzyme complexes, or "glucosomes," to regulate metabolic flux. nih.govnih.gov By designing this compound derivatives that are selectively cleaved by proteases associated with these metabolic complexes, it may be possible to monitor the assembly and disassembly of such structures in real-time, providing insights into cellular metabolic states.

Furthermore, the study of how this compound and related peptides influence systemic responses to multi-component stress is a promising area. Research on the simple dipeptide Gly-Pro has shown its ability to modulate the parasympathetic nervous system and alter corticosterone (B1669441) levels in response to combined stress factors. This suggests that this compound, with its protected N-terminus, could have distinct effects on signaling cascades, potentially acting as a more stable and specific modulator of stress-response pathways. The exploration of this compound's influence on the interplay between different signaling pathways, such as the WNT and cAMP signaling pathways which are known to be integrated by scaffold proteins, could reveal novel regulatory mechanisms. nih.gov

Development of Novel Applications in Diagnostics and Biosensors

The unique properties of this compound make it an attractive candidate for the development of advanced diagnostic tools and biosensors. Its derivatives, such as this compound-AMC, are already utilized as fluorogenic substrates for detecting the activity of enzymes like prolyl endopeptidase. glpbio.commedchemexpress.com This principle can be expanded to create a new generation of diagnostic assays and imaging probes.

Interactive Table: Potential Biosensor Technologies Utilizing this compound

| Biosensor Type | Principle of Operation | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| FRET-Based Biosensors | Utilizes Förster Resonance Energy Transfer between two fluorophores. Cleavage of a this compound linker by a target protease would separate the fluorophores, leading to a change in the FRET signal. mdpi.comfrontiersin.org | Real-time monitoring of specific protease activity within living cells, offering insights into disease progression. | High sensitivity and spatiotemporal resolution, suitable for live-cell imaging. frontiersin.org |

| Electrochemical Biosensors | Immobilization of a this compound derivative on an electrode surface. Enzymatic cleavage would alter the electrochemical properties of the surface, generating a detectable signal. nih.govnih.gov | Development of point-of-care diagnostic devices for rapid and sensitive detection of disease biomarkers. | High specificity, sensitivity, low cost, and potential for miniaturization. nih.gov |

| In Vivo Imaging Probes | Conjugation of this compound to a near-infrared (NIR) fluorescent dye. nih.gov Upon cleavage by a target enzyme at a disease site, the probe could become activated or retained, allowing for visualization. | Non-invasive imaging of disease-related enzymatic activity in preclinical models. | Deep tissue penetration of NIR light and minimal background autofluorescence. nih.gov |

Future research could focus on designing this compound-based Förster Resonance Energy Transfer (FRET) biosensors. mdpi.comnih.govfrontiersin.org In such a system, this compound would act as a cleavable linker between a donor and an acceptor fluorophore. The presence of a specific protease would lead to the cleavage of the linker, separating the fluorophores and causing a change in the FRET signal. This would allow for the real-time monitoring of enzymatic activity in living cells. frontiersin.org

Moreover, the development of electrochemical biosensors incorporating this compound as a recognition element is a promising avenue. mdpi.com By immobilizing this compound derivatives on an electrode surface, it may be possible to detect the presence of specific enzymes through changes in electrical signals upon cleavage of the peptide. Such sensors could be integrated into portable devices for rapid and sensitive diagnostics. nih.govresearchgate.net There is also potential for creating novel in vivo imaging probes by attaching this compound to imaging agents, enabling the visualization of enzymatic activity in living organisms. nih.govnih.govrsc.org

Advanced Peptide Engineering and Design for Enhanced Bioactivity and Specificity

The bioactivity and specificity of this compound can be further enhanced through advanced peptide engineering strategies. The inherent structural properties of glycine (B1666218) and proline make them unique amino acids for peptide design. Glycine provides flexibility, while the cyclic structure of proline introduces conformational constraints. wikipedia.org These features can be exploited to design this compound analogues with improved therapeutic potential.

A key area of research is the structure-activity relationship (SAR) of this compound derivatives. mssm.edunih.govrsc.org By systematically modifying the structure of this compound and assessing the impact on its biological activity, researchers can identify key structural motifs responsible for its effects. For instance, studies on the neuroprotective peptide Gly-Pro-Glu have shown that modifications to the proline residue can significantly impact biological responses. nih.gov

Interactive Table: Peptide Engineering Strategies for this compound Analogues

| Engineering Strategy | Description | Potential Outcome for this compound | Example from Related Research |

|---|---|---|---|

| Substitution with Non-canonical Amino Acids | Replacing Gly or Pro with unnatural amino acids to alter conformation, stability, and binding affinity. | Enhanced resistance to proteolytic degradation and improved target specificity. | In the peptide TLQP-21, substitution with D-alanine or Aib at specific positions led to enhanced plasma stability and altered bioactivity. acs.org |

| Cyclization | Introducing cyclic constraints to lock the peptide into a bioactive conformation. | Increased receptor binding affinity and improved metabolic stability. | Cyclic peptides often exhibit higher stability and receptor selectivity compared to their linear counterparts. |

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. nih.gov | Increased solubility, prolonged plasma half-life, and reduced immunogenicity. | Conjugating antimicrobial peptides to PEG has been shown to improve their therapeutic profile. nih.gov |

One promising approach is the substitution of glycine or proline with non-canonical amino acids to enhance stability and modulate bioactivity. For example, research on the peptide TLQP-21 demonstrated that replacing alanine (B10760859) with residues like D-alanine, glycine, or proline could extend plasma stability. acs.org Similar strategies could be applied to this compound to create analogues with improved pharmacokinetic properties. Furthermore, introducing proline residues into a peptide backbone is a known strategy to decrease the flexibility of the unfolded form, thereby stabilizing the protein. betterenzyme.com

Another avenue for exploration is the development of this compound-containing peptide linkers for drug conjugates. The peptide sequence Gly-Pro-Leu-Gly (GPLG) has been investigated as a cleavable linker in tumor-targeting drug conjugates, showing promising results in terms of stability and enzymatic cleavage. acs.orgacs.org Engineering this compound into similar linker technologies could lead to the development of novel targeted therapies.

Clinical Translational Prospects and Challenges for this compound-Based Compounds and Therapeutics

The translation of this compound-based compounds from the laboratory to the clinic presents both exciting prospects and significant challenges. nih.gov The potential therapeutic applications of this compound derivatives, particularly in areas like neuroprotection and as components of targeted drug delivery systems, warrant further investigation through preclinical studies. dovepress.comacs.org

The journey of a peptide therapeutic to the market is fraught with hurdles, including issues related to manufacturing, stability, and delivery. polypeptide.comnih.gov The chemical synthesis of peptides, especially on a large scale, can be complex and costly. rsc.orgresearchgate.netnih.gov For this compound-based therapeutics, establishing a robust and economically viable manufacturing process will be crucial for commercial viability. rsc.org

Interactive Table: Summary of Clinical Translation Considerations for this compound Therapeutics

| Aspect | Prospects | Challenges |

|---|---|---|

| Therapeutic Potential | Potential applications in neuroprotection, targeted drug delivery, and as diagnostic agents. | Limited preclinical and clinical data currently available for this compound itself. |

| Manufacturing | Advances in solid-phase peptide synthesis (SPPS) have made peptide manufacturing more feasible. rsc.org | High cost of raw materials, complex purification processes, and ensuring batch-to-batch consistency. polypeptide.comresearchgate.net |

| Pharmacokinetics | Peptide engineering can improve stability and half-life. | Poor oral bioavailability and rapid clearance from the body are common issues for peptides. nih.gov |

| Regulatory Pathway | Established regulatory frameworks for peptide-based drugs. | Stringent requirements for demonstrating safety and efficacy, which can be time-consuming and expensive. |

Furthermore, the inherent instability and short plasma half-life of many peptides necessitate innovative formulation and delivery strategies. nih.gov While injectable sustained-release formulations have been successful for some peptide drugs, the development of non-invasive delivery routes, such as oral or transdermal, remains a major goal for the field. nih.gov For this compound-based compounds, research into advanced drug delivery systems will be essential to improve their pharmacokinetic profiles and enhance patient compliance.

The preclinical assessment of any new therapeutic is a critical step towards clinical translation. nih.gov This includes in vitro studies to evaluate biocompatibility and mechanism of action, followed by in vivo studies in relevant animal models to assess safety and efficacy. nih.gov For this compound-based therapeutics, a thorough preclinical evaluation will be necessary to justify their advancement into human clinical trials. seekingalpha.com

Q & A

Q. What are the established synthetic routes for Z-Gly-Pro, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key variables include:

- Coupling reagents : HOBt/DIC or HATU for efficiency .

- Temperature : Lower temperatures (0–4°C) reduce racemization but may slow reaction kinetics.

- Resin choice : Wang resin for Fmoc-based SPPS, with cleavage conditions (e.g., TFA/H2O/TIS) affecting final purity .

Optimize yield by monitoring reaction progress via HPLC and adjusting equivalents of activating agents. Always validate purity using NMR (¹H/¹³C) and mass spectrometry, ensuring >95% purity for biological assays .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on:

- ¹H NMR : Amide protons (δ 6.5–8.5 ppm) for backbone conformation.

- ¹³C NMR : Carbonyl signals (δ 170–175 ppm) to confirm peptide bond integrity .

- IR Spectroscopy : Amide I (1640–1680 cm⁻¹) and Amide II (1520–1550 cm⁻¹) bands for secondary structure analysis.

- CD Spectroscopy : Detect α-helical or β-sheet propensities in solution .

Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the conformational dynamics of this compound in different solvent systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model solvent interactions (water, DMSO, lipid bilayers). Monitor dihedral angles (ϕ/ψ) to identify dominant conformers .

- Experimental Validation :

- NMR Titrations : Track chemical shift changes in D2O vs. DMSO-d6 to assess solvent-induced structural shifts.

- Fluorescence Quenching : Use Trp analogs or extrinsic dyes to probe solvent accessibility .

Apply the FINER criteria to ensure feasibility and novelty: e.g., comparing this compound’s behavior to similar dipeptides in membrane-mimetic environments .

Q. What methodological approaches are recommended for analyzing contradictory data regarding this compound's biological activity across different cell lines?

- Methodological Answer :

- Meta-Analysis Framework :

Systematic Review : Aggregate data from published studies, filtering by cell type (e.g., HEK293 vs. HeLa) and assay conditions (e.g., concentration, exposure time) .

Statistical Harmonization : Use mixed-effects models to account for inter-study variability. Prioritize studies with raw data availability for re-analysis .

- Mechanistic Follow-Up :

- Knockdown/Overexpression Studies : Target putative receptors (e.g., GPCRs) to isolate this compound’s signaling pathways.

- Dose-Response Curves : Assess EC50 shifts under varying pH or co-factor conditions to identify confounding variables .

Address contradictions by applying PECO (Population, Exposure, Comparison, Outcome) to isolate experimental variables .

Q. How should researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics while minimizing off-target effects?

- Methodological Answer :

- Animal Model Selection :

- Use transgenic mice (e.g., CYP3A4-humanized) to predict metabolic stability .

- Dosing Strategy :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate data from LC-MS/MS plasma profiles and tissue homogenates to calculate AUC and half-life .

- Off-Target Screening :

- Thermal Shift Assays : Identify unintended protein binding partners .

- Transcriptomic Profiling : RNA-seq of treated vs. control tissues to detect pathway-level perturbations .

Ensure ethical compliance by pre-defining humane endpoints and sample sizes using power analysis .

Data Contradiction & Reproducibility

Q. What strategies mitigate reproducibility issues in this compound research, particularly in enzymatic inhibition assays?

- Methodological Answer :

- Standardized Protocols :

- Pre-incubate enzymes (e.g., prolyl oligopeptidase) at fixed temperatures/pH levels to reduce variability .

- Blinded Analysis : Assign independent teams to prepare reagents and analyze data to eliminate bias .

- Open Data Practices : Share raw kinetic data (e.g., Vmax/Km) in repositories like Zenodo for cross-validation .

Use negative control peptides to distinguish specific vs. nonspecific inhibition .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.